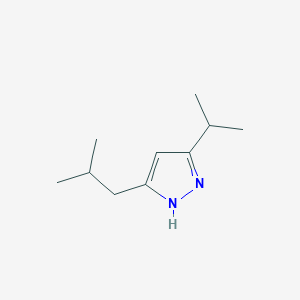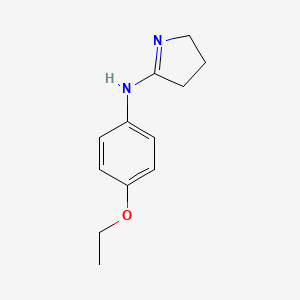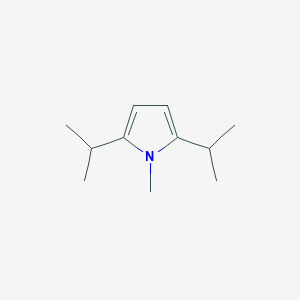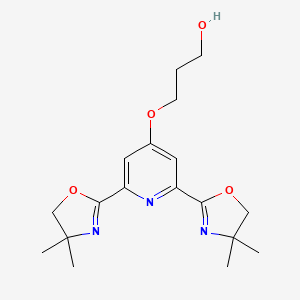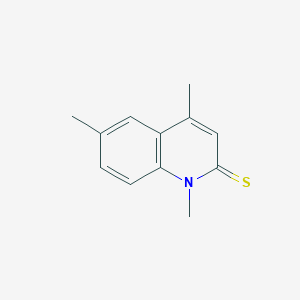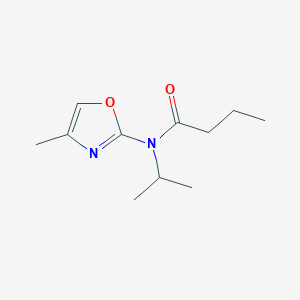![molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5](/img/structure/B12883703.png)
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 5-propylfuran-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and furan derivatives. Cyclohexanone is a versatile intermediate in organic synthesis, while furan derivatives are known for their applications in pharmaceuticals and organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-ethylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-butylfuran-2-yl)ethyl)cyclohexanone
Uniqueness
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of the propyl group on the furan ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
89225-10-5 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
